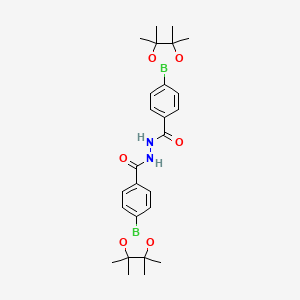

4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester

Overview

Description

4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester is a complex organic compound characterized by its boronic acid and hydrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process The initial step involves the reaction of phenylboronic acid with hydrazine hydrate under controlled conditions to form the hydrazine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the boronic acid group to a borate ester.

Reduction: Reduction reactions may involve the conversion of the hydrazine group to an amine.

Substitution: Substitution reactions can occur at the boronic acid sites, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

Oxidation: Borate esters

Reduction: Amines

Substitution: Various boronic acid derivatives

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronic acid groups facilitate various reactions, including:

- Suzuki Coupling Reactions : This compound can participate in Suzuki cross-coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

- Formation of Boronate Esters : It can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis .

Materials Science

In materials science, the compound is utilized for:

- Synthesis of Covalent Organic Frameworks (COFs) : The unique structure of this diboronic acid allows it to be incorporated into COFs, which are porous materials with applications in gas storage and separation.

- Polymer Chemistry : It can act as a cross-linking agent in the preparation of polymeric materials with enhanced mechanical properties and thermal stability .

Medicinal Chemistry

The potential medicinal applications include:

- Drug Development : The hydrazine component may offer bioactivity relevant to drug design. Compounds with similar structures have been investigated for their anticancer properties and ability to inhibit specific enzymes .

- Diagnostic Agents : Boronic acids are often used in the development of diagnostic agents due to their ability to selectively bind to diols, making them suitable for biosensor applications .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of using 4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized for yield and selectivity, showcasing the compound's utility in producing complex organic molecules.

Case Study 2: Development of Covalent Organic Frameworks

Research focused on incorporating this diboronic acid into COFs revealed that it significantly enhances the material's porosity and stability. The resulting frameworks exhibited promising characteristics for gas adsorption applications.

Case Study 3: Anticancer Activity Assessment

In vitro studies evaluated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives showed significant inhibitory effects on cancer cell lines, warranting further investigation into their mechanisms of action.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, the boronic acid group may form reversible covalent bonds with biological targets, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Boronic Acids: Other boronic acids with different substituents.

Hydrazine Derivatives: Compounds containing hydrazine groups with various functional groups.

Biological Activity

4,4'-(Hydrazine-1,2-diylbis(oxomethylene))bis(4,1-phenylene)diboronic acid, pinaool ester is a complex organoboron compound with significant potential in biological applications. This compound features a unique structure that allows it to interact with various biological systems, particularly in the context of enzyme inhibition and sensor development.

- Molecular Formula : C26H34B2N2O6

- Molecular Weight : 482.25 g/mol

- Purity : ≥ 98%

- CAS Number : 2096338-52-0

The biological activity of this compound primarily stems from its boronic acid moieties, which are known to form reversible covalent bonds with diols and other biomolecules. This property is particularly useful in the development of enzyme inhibitors and biosensors.

Enzyme Inhibition

Research has indicated that boronic acids can act as inhibitors for various enzymes, including proteases and glycosidases. The specific compound has shown promise in selectively inhibiting certain enzymes involved in metabolic pathways.

- Case Study: Inhibition of Glycosidases

- Electrochemical Sensor Development

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the reaction of boronic acids with hydrazine derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34B2N2O6/c1-23(2)24(3,4)34-27(33-23)19-13-9-17(10-14-19)21(31)29-30-22(32)18-11-15-20(16-12-18)28-35-25(5,6)26(7,8)36-28/h9-16H,1-8H3,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYFROIIJLYPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34B2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201102372 | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096338-52-0 | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201102372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.